molecular formula C8H8ClF3N2 B1399074 3-(trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride CAS No. 1158357-67-5

3-(trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride

Cat. No.: B1399074
CAS No.: 1158357-67-5
M. Wt: 224.61 g/mol
InChI Key: MFAXHHHALDAFEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride is a chemical compound characterized by the presence of a trifluoromethyl group attached to a pyrrolopyridine core

Biochemical Analysis

Biochemical Properties

3-(trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. The trifluoromethyl group in the compound enhances its lipophilicity, which can affect its interaction with biological membranes and proteins. This compound has been shown to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are crucial for drug metabolism. Additionally, it can bind to specific receptors and proteins, modulating their activity and leading to various biochemical effects .

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the cell type and context. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation. Additionally, it can affect the expression of genes related to oxidative stress and inflammation, thereby influencing cellular responses to various stimuli .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For example, it may inhibit or activate enzymes by binding to their active sites or allosteric sites. This compound can also influence gene expression by interacting with transcription factors or epigenetic regulators. The trifluoromethyl group in the compound can enhance its binding affinity to certain proteins, thereby modulating their function .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are influenced by its stability and degradation over time. In vitro studies have shown that this compound is relatively stable under physiological conditions, but it can undergo degradation in the presence of certain enzymes or reactive species. Long-term exposure to this compound can lead to changes in cellular function, such as alterations in cell proliferation, apoptosis, and metabolic activity. These effects are time-dependent and can vary based on the experimental conditions .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, this compound may exhibit beneficial effects, such as anti-inflammatory or antioxidant properties. At higher doses, it can induce toxic or adverse effects, such as hepatotoxicity or neurotoxicity. The threshold for these effects can vary based on the species and experimental conditions. It is important to carefully evaluate the dosage and administration route to minimize potential adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that can have distinct biological activities. The trifluoromethyl group in the compound can influence its metabolic stability and the formation of reactive intermediates. Additionally, this compound can affect metabolic flux and metabolite levels, thereby influencing cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its physicochemical properties. This compound can be transported across cell membranes by specific transporters or passive diffusion. It can also bind to plasma proteins, affecting its distribution and bioavailability. The trifluoromethyl group in the compound can enhance its lipophilicity, facilitating its accumulation in lipid-rich tissues .

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. This compound can be localized to specific cellular compartments, such as the cytoplasm, nucleus, or mitochondria, depending on its interactions with targeting signals or post-translational modifications. The localization of this compound can affect its ability to modulate cellular processes and interact with specific biomolecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: . Common synthetic routes include:

  • Condensation Reactions: Formation of the pyrrolopyridine core through condensation reactions between appropriate precursors.

  • Trifluoromethylation: Introduction of the trifluoromethyl group using reagents such as trifluoromethyl iodide or trifluoromethyl sulfone.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield. This may include optimizing reaction conditions, such as temperature, pressure, and choice of solvents, to achieve efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions: 3-(Trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride can undergo various chemical reactions, including:

  • Oxidation: Conversion of the compound to its oxidized derivatives.

  • Reduction: Reduction of the compound to produce simpler derivatives.

  • Substitution Reactions: Replacement of functional groups within the compound.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

  • Substitution Reactions: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, 3-(trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride is used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group imparts unique electronic and steric properties, making it valuable in the design of new chemical entities.

Biology: In biological research, this compound is used to study the effects of trifluoromethyl groups on biological systems. It can serve as a probe to investigate the interactions between trifluoromethylated compounds and biological targets.

Medicine: The compound has potential applications in the development of pharmaceuticals. Its unique structure and properties may contribute to the design of new drugs with improved efficacy and safety profiles.

Industry: In the industrial sector, this compound can be used in the manufacture of agrochemicals, materials, and other chemical products.

Comparison with Similar Compounds

  • Trifluoromethylated Pyridines: Compounds with similar structures but different substituents on the pyridine ring.

  • Trifluoromethylated Pyrroles: Compounds with trifluoromethyl groups attached to pyrrole rings.

Uniqueness: 3-(Trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride is unique due to its specific combination of the trifluoromethyl group and the pyrrolopyridine core. This combination imparts distinct chemical and biological properties that differentiate it from other trifluoromethylated compounds.

Properties

IUPAC Name

3-(trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3N2.ClH/c9-8(10,11)6-1-5-2-12-4-7(5)13-3-6;/h1,3,12H,2,4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFAXHHHALDAFEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1)N=CC(=C2)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50733836
Record name 3-(Trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50733836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1158357-67-5
Record name 3-(Trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50733836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride
Reactant of Route 2
3-(trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride
Reactant of Route 3
3-(trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride
Reactant of Route 4
3-(trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride
Reactant of Route 5
3-(trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride
Reactant of Route 6
3-(trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.